

Application Notes and Protocols: Sodium Hydride for Deprotonation of Alcohols and Phenols

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Compound of Interest		
Compound Name:	Sodium hydride	
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Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely utilized in organic synthesis for the deprotonation of a variety of Brønsted acids, including alcohols and phenols. [1][2] As a salt-like hydride, it is composed of Na⁺ and H⁻ ions.[2] Its reaction with an alcohol (R-OH) or a phenol (Ar-OH) is an irreversible acid-base reaction that quantitatively generates the corresponding sodium alkoxide (R-O-Na⁺) or sodium phenoxide (Ar-O-Na⁺) and hydrogen gas (H₂).[1][3][4] The evolution of gaseous H₂ drives the reaction to completion, making NaH an exceptionally effective reagent for this transformation.[1] The resulting alkoxides and phenoxides are potent nucleophiles, commonly used in subsequent reactions such as the Williamson ether synthesis, acylation, and various condensation reactions.[1][2]

Safety Precautions

Sodium hydride is a hazardous material that requires careful handling. It is highly reactive and can ignite spontaneously in air, especially when finely divided.[2]

• Reactivity with Water: NaH reacts violently with water, releasing flammable hydrogen gas, which can be ignited by the heat of the reaction.[2][5][6][7] All glassware and solvents must be scrupulously dried before use.



- Handling: Operations involving **sodium hydride** should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][8] Commercially, NaH is often supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and allows for safer handling in air for brief periods.[7][9] The mineral oil can be removed by washing with a dry, non-reactive solvent like hexane or pentane.[7][10]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, flame-resistant lab coat, and nitrile or neoprene gloves.[8][11]
- Quenching and Disposal: Excess sodium hydride must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol, such as isopropanol or ethanol, at a low temperature (e.g., 0 °C), followed by the cautious addition of water to hydrolyze the resulting alkoxides.[7][12] Spills should be covered with dry sand, ground limestone, or a Class D fire extinguisher should be used for fires. DO NOT use water or carbon dioxide extinguishers.[8][11]

Reaction Mechanism and Energetics

The deprotonation of an alcohol or phenol by **sodium hydride** is a straightforward acid-base reaction. The hydride anion (H^-) acts as the base, abstracting the acidic proton from the hydroxyl group.

General Reaction: R-OH + NaH \rightarrow R-O-Na+ + H₂(g)

The pKa of most alcohols is in the range of 16-18, while phenols are more acidic with pKa values around 10.[13] The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has an extremely high pKa of approximately 35.[13] This large difference in acidity ensures that the equilibrium lies far to the right, making the deprotonation essentially irreversible.

Caption: General mechanism of alcohol/phenol deprotonation by **sodium hydride**.

Data Presentation: Acidity of Alcohols and Phenols

The feasibility of deprotonation with **sodium hydride** is directly related to the acidity (pKa) of the substrate. The following table provides pKa values for a range of common alcohols and phenols, which is crucial for assessing reaction viability.



Compound Class	Substrate	pKa (in water)	pKa (in DMSO)
Water	H ₂ O	15.7[13]	31.4[14]
Primary Alcohols	Methanol	15.5[15]	29.0[14]
Ethanol	15.5[15]	29.8[14]	
2,2,2-Trifluoroethanol	12.4	23.5[14]	_
Secondary Alcohols	Isopropanol	17.1	30.3[14]
Tertiary Alcohols	tert-Butanol	18.0	32.2[14]
Phenols	Phenol	9.98[15]	18.0[14]
p-Cresol	10.26[15]	18.9[14]	
p-Nitrophenol	7.15	10.8[14]	_

Note: pKa values can vary depending on the solvent used for measurement. DMSO values are often considered more relevant for reactions in aprotic polar solvents.

Experimental Protocols

Protocol 1: General Procedure for the Deprotonation of an Alcohol

This protocol describes a general method for generating a sodium alkoxide from a primary or secondary alcohol using a 60% dispersion of **sodium hydride** in mineral oil.

Reagents and Equipment:

- · Alcohol (e.g., Benzyl alcohol)
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]
- Anhydrous Hexane (for washing)



- Round-bottom flask, three-necked
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas supply (Nitrogen or Argon) with bubbler
- Septa
- Syringes and needles

Procedure:

- Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
- Washing NaH (Optional but Recommended): In the reaction flask, weigh the required amount of NaH dispersion (typically 1.1-1.5 equivalents). Under a stream of inert gas, add anhydrous hexane via syringe to wash the mineral oil.[7][10] Stir the suspension for 5-10 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant with a syringe or cannula.[7] Repeat this washing procedure 2-3 times. Dry the remaining NaH powder under a gentle stream of inert gas or light vacuum.[10]
- Solvent Addition: Add the desired volume of anhydrous solvent (e.g., THF) to the flask containing the washed NaH.
- Alcohol Addition: Cool the stirred NaH suspension to 0 °C using an ice-water bath. Dissolve
 the alcohol in a small amount of the anhydrous solvent and add it dropwise to the NaH
 suspension via a syringe or dropping funnel. Caution: Hydrogen gas evolution will occur,
 potentially causing foaming.[9] The rate of addition should be controlled to manage the
 effervescence.
- Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at
 0 °C for 30 minutes and then allowed to warm to room temperature.[16] The reaction is



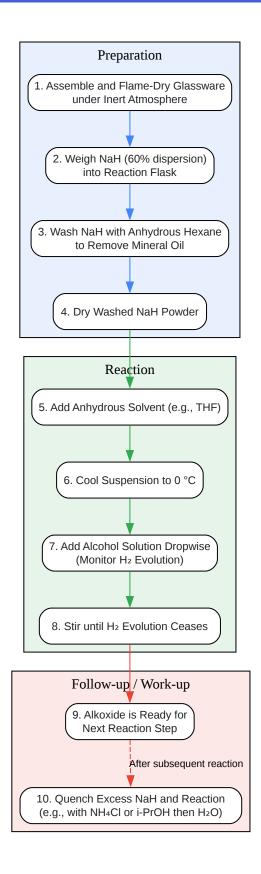
considered complete when hydrogen gas evolution ceases.[1] This can be monitored by observing the bubbler.

- Use in Subsequent Steps: The resulting alkoxide solution/suspension is now ready for the addition of an electrophile (e.g., an alkyl halide for ether synthesis).[1]
- Work-up and Quenching: After the subsequent reaction is complete, the reaction mixture
 must be quenched. Cool the flask to 0 °C and slowly add a proton source. Typically, a
 saturated aqueous solution of ammonium chloride (NH₄Cl) is used, or for excess NaH,
 isopropanol is added first, followed by water.[12]

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical deprotonation experiment using **sodium hydride**.





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Caption: Workflow for deprotonation of an alcohol using **sodium hydride**.



Important Considerations

- Solvent Choice: While THF is common, DMF can also be used.[1] However, the combination of NaH and DMF is unstable and can lead to runaway reactions at temperatures above 35

 °C.[9] Caution is also advised when using acetonitrile, as NaH can deprotonate the solvent, leading to side reactions.[17]
- Purity of NaH: The activity of sodium hydride can vary. For sensitive substrates or sluggish reactions, using freshly opened or properly stored NaH is recommended. Unusually active NaH can be prepared but requires specialized procedures.[7]
- Substrate Compatibility: Ensure the alcohol or phenol substrate does not contain other acidic protons (e.g., carboxylic acids) or functional groups that could be reduced by **sodium** hydride, although its reducing ability towards organic compounds is limited compared to reagents like LiAlH₄.[2][18]

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